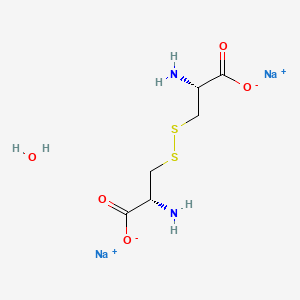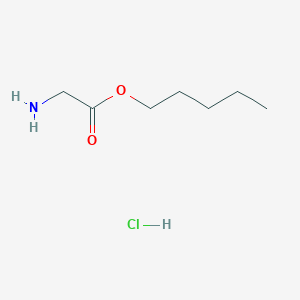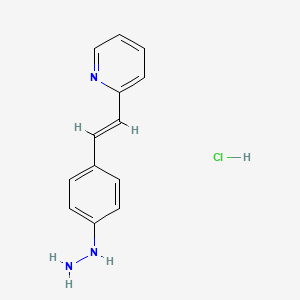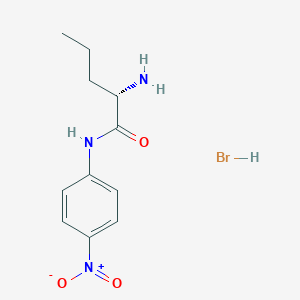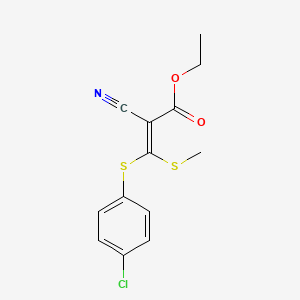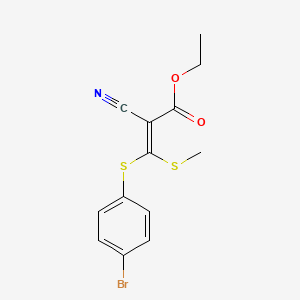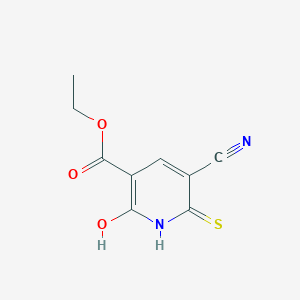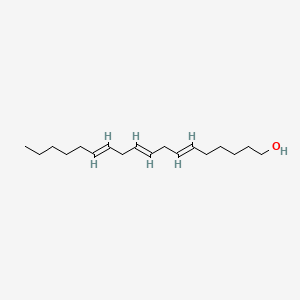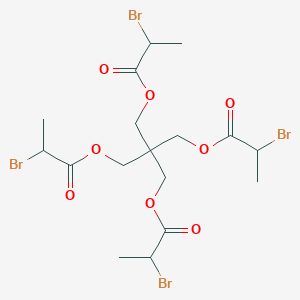
carbon monoxide;dichloroplatinum
Übersicht
Beschreibung
Carbon monoxide;dichloroplatinum is a coordination compound that consists of carbon monoxide and platinum dichloride. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including catalysis and materials science. The interaction between carbon monoxide and platinum is particularly noteworthy for its implications in catalytic processes, especially in the oxidation of carbon monoxide.
Wirkmechanismus
Target of Action
The primary target of cis-Dichlorodicarbonylplatinum(II), also known as cisplatin, is DNA . It interacts with cellular macromolecules and exerts its cytotoxic effects through a series of biochemical mechanisms by binding to DNA .
Mode of Action
Cisplatin interacts with DNA to form DNA adducts , primarily intrastrand crosslink adducts . These adducts activate several signal transduction pathways, including those involving ATR, p53, p73, and MAPK, and culminate in the activation of apoptosis . The compound’s interaction with its targets results in changes at the molecular level, leading to cell death .
Biochemical Pathways
The affected pathways include those involved in regulating drug uptake, the signaling of DNA damage, cell-cycle checkpoints and arrest, DNA repair, and cell death . The compound’s action leads to the production of reactive oxygen species through lipid peroxidation, activation of various signal transduction pathways, induction of p53 signaling and cell cycle arrest, upregulation of pro-apoptotic genes/proteins, and down-regulation of proto-oncogenes and anti-apoptotic genes/proteins .
Pharmacokinetics
The pharmacokinetics of cisplatin involves its absorption into the cancer cell, followed by its interaction with cellular macromolecules . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability.
Result of Action
The molecular and cellular effects of cisplatin’s action include the inhibition of DNA synthesis and cell growth . Its primary molecular mechanism of action has been associated with the induction of both intrinsic and extrinsic pathways of apoptosis .
Action Environment
The action, efficacy, and stability of cisplatin can be influenced by environmental factors. For instance, the compound is air sensitive, light sensitive, and moisture sensitive . It is recommended to handle and store the compound under inert gas . The compound’s action may also be influenced by the presence of other cellular nucleophiles of higher affinity for platinum .
Biochemische Analyse
Biochemical Properties
cis-Dichlorodicarbonylplatinum(II) plays a significant role in biochemical reactions, primarily through its interactions with nucleic acids and proteins. It forms covalent bonds with the nitrogen atoms of purine bases in DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately triggering cell death. The compound also interacts with proteins such as glutathione, which can modulate its activity and stability within the cellular environment .
Cellular Effects
The effects of cis-Dichlorodicarbonylplatinum(II) on cells are profound, influencing various cellular processes. It induces apoptosis in cancer cells by causing DNA damage and disrupting cell signaling pathways. This compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. Additionally, cis-Dichlorodicarbonylplatinum(II) impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular proliferation and survival .
Molecular Mechanism
At the molecular level, cis-Dichlorodicarbonylplatinum(II) exerts its effects through the formation of platinum-DNA adducts. These adducts distort the DNA helix, preventing the proper functioning of DNA polymerases and other replication machinery. The compound also inhibits the activity of certain enzymes, such as thioredoxin reductase, which plays a role in maintaining cellular redox balance. By disrupting these molecular processes, cis-Dichlorodicarbonylplatinum(II) effectively induces cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-Dichlorodicarbonylplatinum(II) can vary over time. The compound is relatively stable under physiological conditions but can undergo degradation in the presence of reducing agents like glutathione. Long-term exposure to cis-Dichlorodicarbonylplatinum(II) has been shown to cause sustained DNA damage and persistent inhibition of cell proliferation. These temporal effects are crucial for understanding the compound’s therapeutic potential and optimizing its use in clinical settings .
Dosage Effects in Animal Models
The effects of cis-Dichlorodicarbonylplatinum(II) in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth with minimal toxicity. Higher doses can lead to significant adverse effects, including nephrotoxicity and myelosuppression. These dose-dependent effects highlight the importance of careful dosage optimization to maximize therapeutic efficacy while minimizing side effects .
Metabolic Pathways
cis-Dichlorodicarbonylplatinum(II) is involved in several metabolic pathways, primarily through its interactions with cellular thiols and proteins. The compound can be detoxified by conjugation with glutathione, which is then exported out of the cell. This detoxification pathway is crucial for modulating the compound’s cytotoxicity and ensuring its selective action against cancer cells .
Transport and Distribution
Within cells, cis-Dichlorodicarbonylplatinum(II) is transported and distributed through interactions with various transporters and binding proteins. The compound can enter cells via passive diffusion or active transport mechanisms. Once inside, it binds to intracellular proteins and nucleic acids, leading to its accumulation in specific cellular compartments. This selective distribution is essential for its therapeutic action and minimizing off-target effects .
Subcellular Localization
The subcellular localization of cis-Dichlorodicarbonylplatinum(II) is primarily within the nucleus, where it interacts with DNA to form adducts. The compound can also localize to the cytoplasm, where it interacts with proteins involved in redox regulation and apoptosis. These localization patterns are critical for understanding the compound’s mechanism of action and optimizing its therapeutic use .
Vorbereitungsmethoden
The synthesis of carbon monoxide;dichloroplatinum typically involves the reaction of platinum dichloride with carbon monoxide under controlled conditions. One common method is the direct reaction of platinum dichloride with carbon monoxide gas at elevated temperatures and pressures. This process can be represented by the following chemical equation:
PtCl2+CO→PtCl2(CO)
In industrial settings, the preparation of this compound may involve more sophisticated techniques to ensure high purity and yield. Methods such as impregnation, deposition-precipitation, and impregnation-reduction are often employed to optimize the physical structure and dispersion of platinum on the catalyst surface .
Analyse Chemischer Reaktionen
Carbon monoxide;dichloroplatinum undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is the catalytic oxidation of carbon monoxide, which can be described by the following equation:
PtCl2(CO)+O2→PtCl2+CO2
This reaction is significant in reducing carbon monoxide emissions from internal combustion engines and industrial processes . The compound can also participate in substitution reactions where the carbon monoxide ligand is replaced by other ligands, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbon monoxide;dichloroplatinum has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for various oxidation reactions, including the oxidation of carbon monoxide to carbon dioxide. This application is crucial for environmental protection and pollution control . In biology and medicine, the compound’s ability to bind to heme proteins makes it a valuable tool for studying the interactions between carbon monoxide and biological molecules . Additionally, in the industrial sector, this compound is used in the production of fine chemicals and as a catalyst in fuel cells .
Vergleich Mit ähnlichen Verbindungen
Carbon monoxide;dichloroplatinum can be compared to other platinum-based catalysts, such as platinum supported on various carbon materials (e.g., carbon nanotubes, graphene) and platinum alloys (e.g., platinum-ruthenium, platinum-nickel). These compounds share similar catalytic properties but differ in their efficiency, stability, and cost . For instance, platinum-ruthenium alloys are known for their enhanced catalytic activity and resistance to poisoning by carbon monoxide, making them more suitable for certain applications like fuel cells .
Conclusion
This compound is a versatile compound with significant applications in catalysis, environmental protection, and scientific research Its unique chemical properties and ability to facilitate oxidation reactions make it an important tool in various fields
Eigenschaften
IUPAC Name |
carbon monoxide;dichloroplatinum | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CO.2ClH.Pt/c2*1-2;;;/h;;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKSTCHEYCNPDS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].Cl[Pt]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2O2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25478-60-8 | |
| Record name | Dicarbonyldichloroplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25478-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B3182804.png)
